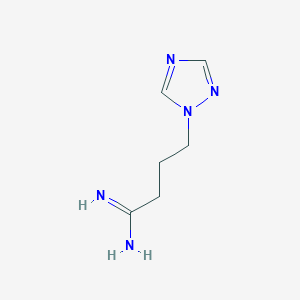

4-(1H-1,2,4-triazol-1-yl)butanimidamide

Description

Contextualization within Amidine and 1,2,4-Triazole (B32235) Chemical Spaces

The amidine functional group, characterized by the R-C(=NR')NR''R''' structure, is a highly basic moiety that is often protonated at physiological pH. tandfonline.com This basicity allows amidines to participate in strong ionic interactions with biological targets. They are considered bioisosteres of guanidines and are found in numerous biologically active compounds.

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This aromatic system is a key pharmacophore in a wide range of therapeutic agents due to its metabolic stability, hydrogen bonding capabilities, and dipole character. scispace.commdpi.com The 1,2,4-triazole ring can act as a scaffold to orient substituents in a defined three-dimensional space, facilitating interactions with biological receptors. scispace.com

Rationale for Academic Investigation of Triazolyl-Substituted Butanimidamides

The rationale for investigating compounds like 4-(1H-1,2,4-triazol-1-yl)butanimidamide stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. The amidine group is known to be a key feature in inhibitors of enzymes such as nitric oxide synthase (NOS) and various proteases. escholarship.orgnih.govnih.govnorthwestern.edu On the other hand, the 1,2,4-triazole moiety is a hallmark of many successful antifungal, antiviral, and anticancer drugs. microbiologyjournal.orgnih.govnih.gov

The combination of these two groups via a flexible butyl chain could lead to molecules with unique properties. The butyl linker provides conformational flexibility, allowing the amidine and triazole moieties to adopt optimal orientations for binding to a biological target. Research in this area would aim to explore the synergistic or additive effects of these two functional groups.

Historical Development of Related Chemical Classes and Their Research Significance

The development of both amidine- and 1,2,4-triazole-containing compounds has a rich history in medicinal chemistry.

Amidines: The study of amidines as therapeutic agents gained significant momentum in the 20th century. Early work focused on their antimicrobial properties, leading to the development of drugs like pentamidine (B1679287) for the treatment of protozoal infections. More recently, the focus has shifted to their role in enzyme inhibition, with numerous amidine-containing compounds being investigated as inhibitors of serine proteases (e.g., thrombin) and nitric oxide synthases. escholarship.orgnih.govnih.govnorthwestern.edu

1,2,4-Triazoles: The therapeutic potential of 1,2,4-triazoles became widely recognized with the discovery of the antifungal activity of fluconazole (B54011) and itraconazole. These drugs, and subsequent generations of triazole antifungals, revolutionized the treatment of systemic fungal infections. microbiologyjournal.org The success of these compounds spurred extensive research into other biological activities of the 1,2,4-triazole nucleus, leading to the development of antiviral agents like ribavirin (B1680618) and anticancer drugs such as letrozole (B1683767) and anastrozole. mdpi.comscbt.com

Overview of Current Research Trends Relevant to this compound

Current research trends continue to highlight the importance of both amidine and 1,2,4-triazole moieties in the design of new therapeutic agents.

Targeted Enzyme Inhibition: There is a strong focus on designing highly selective enzyme inhibitors. For amidines, this includes the development of inhibitors for specific isoforms of nitric oxide synthase, which could have applications in inflammatory diseases and neurodegenerative disorders. escholarship.orgnih.govnih.govnorthwestern.edu

Antimicrobial Drug Resistance: The rise of drug-resistant pathogens is a major global health concern. Researchers are actively exploring novel 1,2,4-triazole derivatives and their hybrids with other pharmacophores to overcome existing resistance mechanisms in bacteria and fungi. nih.govmdpi.com

Anticancer Therapies: The 1,2,4-triazole scaffold continues to be a valuable template for the development of new anticancer agents that target various cellular pathways involved in tumor growth and proliferation. nih.gov

Molecular Probes and Diagnostics: The unique properties of these functional groups also make them suitable for the development of molecular probes for imaging and diagnostic applications.

Scope and Objectives of Research on This Specific Compound Class

While direct research on this compound is limited, the objectives for investigating this class of compounds would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. This would involve the synthesis of the precursor nitrile, 4-(1H-1,2,4-triazol-1-yl)butanenitrile, and its subsequent conversion to the amidine. tandfonline.comscispace.comacs.orggoogle.comnih.gov The synthesized compounds would then be fully characterized using modern spectroscopic techniques. mdpi.comurfu.ruresearchgate.netnih.gov

Biological Screening: Evaluating the synthesized compounds for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Initial screening would likely focus on areas where amidines and 1,2,4-triazoles have shown promise. microbiologyjournal.orgnih.govmdpi.comresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand the relationship between its chemical features and biological activity. This could involve altering the length of the alkyl chain, substituting the triazole ring, or modifying the amidine group.

Mechanism of Action Studies: For any biologically active compounds identified, further studies would be conducted to elucidate their mechanism of action at the molecular level.

Given the established importance of its constituent functional groups, this compound and its analogues represent a promising, yet underexplored, area for future chemical and pharmacological research.

Data Tables of Related Compounds

Table 1: Examples of Biologically Active Amidine-Containing Compounds

| Compound Name | Structure | Primary Biological Activity |

|---|---|---|

| Pentamidine |  | Antiprotozoal |

| Diminazene |  | Antitrypanosomal |

| N-(3-(Aminomethyl)benzyl)acetamidine (1400W) |  | Selective iNOS Inhibitor |

Table 2: Examples of Commercially Available 1,2,4-Triazole-Containing Drugs

| Compound Name | Structure | Therapeutic Use |

|---|---|---|

| Fluconazole |  | Antifungal |

| Letrozole |  | Anticancer (Aromatase Inhibitor) |

| Ribavirin |  | Antiviral |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N5 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

4-(1,2,4-triazol-1-yl)butanimidamide |

InChI |

InChI=1S/C6H11N5/c7-6(8)2-1-3-11-5-9-4-10-11/h4-5H,1-3H2,(H3,7,8) |

InChI Key |

VWNNYTDRBXWNNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)CCCC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 1h 1,2,4 Triazol 1 Yl Butanimidamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(1H-1,2,4-triazol-1-yl)butanimidamide reveals two primary disconnection points. The first is at the C-N bond of the imidamide group, and the second is at the N-C bond connecting the triazole ring to the butane (B89635) chain. This analysis suggests that the synthesis can be approached by first preparing a functionalized butane derivative and then introducing the triazole and imidamide functionalities.

Construction of the Butanimidamide (B92998) Core Structure

The formation of the butanimidamide functional group from a suitable precursor is a critical step in the synthesis of the target molecule. Several established methods can be employed for this transformation.

Nitrile-Based Amidination Pathways (e.g., Pinner reaction variants)

The Pinner reaction is a classic and effective method for converting nitriles into amidines. wikipedia.orgdrugfuture.comorganic-chemistry.org This reaction typically involves two main steps. First, the nitrile precursor, in this case, 4-(1H-1,2,4-triazol-1-yl)butanenitrile, is treated with an anhydrous alcohol in the presence of a strong acid like hydrogen chloride. This acid-catalyzed addition of the alcohol to the nitrile forms a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). nih.gov

In the second step, the isolated Pinner salt is reacted with ammonia (B1221849). The ammonia displaces the alkoxy group from the imidate to form the final amidine product. nrochemistry.com Anhydrous conditions are crucial in the first step to prevent the hydrolysis of the nitrile or the imidate intermediate to a carboxylic ester. nih.gov

| Step | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| Imidate Formation | Nitrile, Anhydrous Alcohol, Anhydrous HCl (gas) | Anhydrous Ether or Alcohol | 0°C to room temperature |

| Amidination | Pinner Salt, Ammonia (in alcohol or as gas) | Alcohol | Room temperature |

Carboxylic Acid/Acyl Chloride-Derived Routes (e.g., ammonolysis of butyryl chloride)

An alternative approach to the butanimidamide core begins with a carboxylic acid derivative, such as 4-(1H-1,2,4-triazol-1-yl)butanoic acid. This acid can be converted to a more reactive species like an acyl chloride. The reaction of the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride yields 4-(1H-1,2,4-triazol-1-yl)butanoyl chloride. fishersci.co.uk

This acyl chloride can then be treated with ammonia or an ammonium (B1175870) salt, such as ammonium chloride, in a process known as ammonolysis to produce the corresponding primary amide, 4-(1H-1,2,4-triazol-1-yl)butanamide. ccspublishing.org.cn The subsequent conversion of the amide to the amidine is more challenging but can be achieved through various methods, such as activation with a dehydrating agent followed by reaction with an amine source.

Catalytic Hydrogenation and Reduction Strategies for Amidine Formation

Catalytic hydrogenation offers another pathway for the formation of amidines, often from different precursors. For instance, an amidoxime, which can be prepared from the corresponding nitrile, can be reduced to an amidine. This reduction can be carried out using various catalytic systems.

While direct catalytic hydrogenation of amides to amines is a well-studied process, its application for amidine synthesis is less common and often requires specific catalysts and conditions to avoid over-reduction. osaka-u.ac.jprsc.orgu-tokyo.ac.jpacsgcipr.org Recent advancements have explored milder conditions for these transformations, which could potentially be adapted for amidine synthesis. nih.gov Another reductive approach involves the cleavage of acylated amidoximes. organic-chemistry.org

Methodologies for 1H-1,2,4-Triazole Heterocycle Synthesis and Functionalization

The 1H-1,2,4-triazole ring is a common structural motif in many biologically active molecules. mdpi.comnih.govresearchgate.net Its synthesis is well-established and can be achieved through several reliable methods.

Cyclization Reactions Involving Hydrazines and Formamide (B127407) or Derivatives

A straightforward and widely used method for the synthesis of the parent 1H-1,2,4-triazole ring is the reaction of hydrazine (B178648) with an excess of formamide. richmond.eduutar.edu.my This reaction is typically carried out at elevated temperatures, often between 140°C and 210°C. richmond.edugoogle.com The formamide serves as the source for the single carbon atom required to close the triazole ring.

The process involves contacting hydrazine or its aqueous solutions with at least 2.5 molar equivalents of formamide. google.com The reaction proceeds to give 1,2,4-triazole (B32235) in high yields and purity after purification. richmond.edugoogle.com This method is advantageous due to the ready availability and low cost of the starting materials. organic-chemistry.org Once the 1H-1,2,4-triazole is formed, it can be N-alkylated with a suitable four-carbon electrophile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile, to form the key intermediate 4-(1H-1,2,4-triazol-1-yl)butanenitrile.

| Reactant 1 | Reactant 2 | Key Reaction Type | Advantages |

|---|---|---|---|

| Hydrazine | Formamide | Condensation/Cyclization | Inexpensive, readily available starting materials |

| Formic acid hydrazide | Formamide | Condensation/Cyclization | Direct precursor, can lead to high yields |

Metal-Catalyzed Coupling Reactions for C-N Bond Formation (e.g., Copper catalysis)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-nitrogen (C-N) bonds. Copper-catalyzed reactions, in particular, have been extensively used for the N-arylation and N-alkylation of nitrogen-containing heterocycles like 1,2,4-triazole. These reactions are crucial for attaching the butanimidamide side chain to the triazole ring.

The Ullmann condensation, a classic copper-catalyzed reaction, has been refined over the years to allow for the coupling of aryl halides with a wide range of nitrogen nucleophiles under milder conditions. In the context of synthesizing the target molecule, a plausible route would involve the N-alkylation of 1,2,4-triazole with a suitable four-carbon synthon bearing a leaving group, such as 4-bromobutanenitrile. The subsequent conversion of the nitrile group to an imidamide would complete the synthesis.

Several copper-based catalytic systems have been developed to facilitate these C-N bond formations. For example, an efficient protocol for the N-arylation of 1,2,4-triazoles with substituted aryl bromides has been developed using copper(I) chloride (CuCl) under ligand-free conditions. researchgate.net While this specific example is for N-arylation, similar conditions can often be adapted for N-alkylation. The choice of copper catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield.

Recent advancements have also focused on the direct C-H functionalization of triazole rings, which offers a more atom-economical approach by avoiding the pre-functionalization of the coupling partners. semanticscholar.org Both palladium and copper catalysts have been employed for the C-H arylation of triazoles. semanticscholar.org

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| CuCl | 1,2,4-triazole, aryl bromides | N-arylation | Ligand-free conditions | researchgate.net |

| Cu(OAc)2 | Nitriles, hydroxylamine | One-pot triazole synthesis | Uses simple, readily available materials | nih.gov |

| Cu(I) catalysts | Alkynes, amines, azides, 2H-azirines | Four-component reaction | Forms polyfunctionalized triazoles | acs.org |

Synthetic Integration of the 1,2,4-Triazole and Butanimidamide Moieties

The final assembly of this compound involves the strategic integration of the pre-formed 1,2,4-triazole ring and the butanimidamide side chain, or a precursor thereof. A common and logical approach is the N-alkylation of 1,2,4-triazole with a halo-functionalized butane derivative.

One potential synthetic route begins with the reaction of 1,2,4-triazole with a 4-halobutanenitrile (e.g., 4-bromobutanenitrile) in the presence of a base. This nucleophilic substitution reaction forms the C-N bond between the triazole nitrogen and the butyl chain, yielding 4-(1H-1,2,4-triazol-1-yl)butanenitrile. The nitrile group of this intermediate can then be converted to the butanimidamide functionality. This transformation is typically achieved through the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate ester, followed by reaction with ammonia.

Alternatively, the butanimidamide moiety could be constructed first, although this is generally less favorable due to the higher reactivity and potential for side reactions of the imidamide group during the C-N bond formation step.

A related synthetic strategy has been employed to synthesize N-(4-(1H-1,2,4-triazol-1-yl)phenyl)butyramide. mdpi.com In this case, 4-bromoaniline (B143363) was first coupled with 1,2,4-triazole to form 4-(1H-1,2,4-triazol-1-yl)aniline. mdpi.com This intermediate was then acylated with butyryl chloride. mdpi.com While this example leads to an amide rather than an imidamide, it illustrates the principle of building the molecule in a stepwise fashion.

Stereochemical Considerations in Synthesis (if relevant to the compound or its derivatives)

The parent compound, this compound, is an achiral molecule and therefore does not have any stereoisomers. As such, stereochemical considerations are not directly relevant to its synthesis.

However, if derivatives of this compound were to be synthesized with chiral centers, for example, by introducing substituents on the butane chain, then stereochemical control would become a critical aspect of the synthesis. In such cases, the use of chiral starting materials, chiral catalysts, or chiral auxiliaries would be necessary to achieve the desired stereoisomer. For instance, in the synthesis of certain triazole-containing antifungal agents, which possess chiral centers, the stereochemistry is crucial for their biological activity. nih.gov The synthesis of these more complex derivatives often involves stereoselective reactions to ensure the formation of a single enantiomer or diastereomer.

Principles of Green Chemistry in the Synthesis of Triazolyl-Butanimidamides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. nih.govrsc.orgbenthamdirect.com

Key green chemistry considerations for the synthesis of this compound and its derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly advantageous in this regard. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. nih.govconsensus.app For example, the use of water, glycerol, or deep eutectic solvents in triazole synthesis has been explored. consensus.app

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave and ultrasonic irradiation can sometimes be used as more energy-efficient heating methods. rsc.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. The use of reusable catalysts is also a key aspect of green chemistry. rsc.org Copper nanoparticles have been used as effective and recyclable catalysts in green solvent systems for triazole synthesis. consensus.app

Waste Reduction: Minimizing or eliminating the formation of waste products. One-pot syntheses and MCRs contribute significantly to waste reduction by minimizing the number of purification steps. rsc.org

By incorporating these principles, the synthesis of triazolyl-butanamides can be made more sustainable and environmentally friendly.

Chemical Reactivity, Transformation Mechanisms, and Physicochemical Properties

Intrinsic Reactivity of the Amidine Functional Group

Amidines are a class of organic compounds characterized by the RC(=NH)NH2 functional group. Their reactivity is a product of the carbon-nitrogen double bond and the presence of two nitrogen atoms, which confers upon them a unique electronic structure and basicity. semanticscholar.orgsphinxsai.com

Nucleophilic and Electrophilic Character of Amidine Nitrogen and Carbon Centers

The amidine functional group possesses both nucleophilic and electrophilic centers, which governs its interaction with other reagents. researchgate.net

Nitrogen Centers (Nucleophilic): The nitrogen atoms of the amidine group have lone pairs of electrons, making them nucleophilic. nih.gov The sp2-hybridized imino nitrogen is generally less basic but can act as a nucleophile, while the sp3-hybridized amino nitrogen is more traditionally nucleophilic. masterorganicchemistry.com This nucleophilicity allows amidines to participate in a variety of reactions, including acting as catalysts for acyl transfers, aldol (B89426) reactions, and Michael additions. nih.gov The strong basicity of amidines (with pKa values typically ranging from 5 to 12) is a direct consequence of the resonance stabilization of the resulting amidinium ion upon protonation. semanticscholar.org

Carbon Center (Electrophilic): The central carbon atom of the amidine group is bonded to two electronegative nitrogen atoms. This creates a partial positive charge on the carbon, rendering it electrophilic. researchgate.net This electrophilic character makes the amidine carbon susceptible to attack by nucleophiles. The initial step in many reactions involving amidines, such as hydrolysis, is the nucleophilic attack at this carbon center. nih.govacs.org

| Center | Character | Description |

|---|---|---|

| Amino Nitrogen (-NH2) | Strongly Nucleophilic | Possesses a lone pair of electrons, readily participates in reactions with electrophiles. |

| Imino Nitrogen (=NH) | Nucleophilic | The lone pair is available for reaction, though its nucleophilicity can be influenced by substitution. |

| Amidine Carbon | Electrophilic | Electron-deficient due to bonding with two nitrogen atoms, making it a target for nucleophiles. |

Tautomerism and Protonation Equilibria of the Amidine System

Amidines exist in a state of tautomeric equilibrium, which is the migration of a proton between the two nitrogen atoms, accompanied by a shift of the double bond. nih.govacs.org This rapid interconversion is a defining characteristic of the amidine system.

Upon protonation, typically with an acid, the positive charge is delocalized across the N-C-N system through resonance. researchgate.net This delocalization results in the formation of a symmetrical and highly stable amidinium cation, which explains the strong basicity of amidines. semanticscholar.orgacs.org The position of the equilibrium and the preferred site of protonation can be influenced by the substituents attached to the amidine core. acs.org

Hydrolysis and Other Degradation Pathways

Amidines are susceptible to hydrolysis, a reaction that cleaves the C=N double bond to form a C=O double bond. stackexchange.com The reaction can be catalyzed by either acid or base. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the amidine is first protonated to form the resonance-stabilized amidinium ion. This enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. The subsequent steps involve proton transfers and elimination of ammonia (B1221849) (or an amine) to yield a carboxylic acid. stackexchange.comnih.gov

Base-Catalyzed Hydrolysis: In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the electrophilic carbon atom of the amidine. This forms a tetrahedral intermediate, which then collapses to eliminate the conjugate base of an amine, a poor leaving group. This step is generally unfavorable but can be driven to completion under forcing conditions like high temperatures. chemistrysteps.combyjus.com The initial product is a carboxylate salt. byjus.com

The stability of the formamidine (B1211174) linkage is generally robust under neutral and acidic conditions but can be cleaved under specific circumstances. researchgate.net

Reactivity and Stability of the 1H-1,2,4-Triazole Heterocycle

The 1H-1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com Its chemical properties are defined by its aromaticity and the electron distribution within the ring system. ijprajournal.com

Aromaticity and Electron Density Distribution within the Ring

1,2,4-Triazole (B32235) is an aromatic compound. ijsr.netresearchgate.net The ring is planar, and all atoms are sp2 hybridized, with 6π electrons delocalized across the five atoms, fulfilling Hückel's rule for aromaticity. chemicalbook.com This aromatic character confers significant stability to the triazole nucleus. ijsr.netchemicalbook.com

| Property | Value/Description | Reference |

|---|---|---|

| Aromaticity | Aromatic (6π electrons) | chemicalbook.comijsr.net |

| Tautomerism | Exists as 1H-1,2,4-triazole and 4H-1,2,4-triazole tautomers | chemicalbook.comijsr.net |

| pKa (for protonated species) | 2.19 - 2.45 | chemicalbook.comwikipedia.org |

| pKa (for neutral molecule) | 10.26 | chemicalbook.comwikipedia.org |

Susceptibility to Electrophilic and Nucleophilic Attack on the Triazole Ring

The non-uniform electron density within the 1,2,4-triazole ring dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Attack: Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions occur exclusively at the nitrogen centers. chemicalbook.com For instance, the unsubstituted 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation reactions can also occur on the ring nitrogens, with the regioselectivity (N1 vs. N4) often depending on the reaction conditions, such as the base and solvent used. chemicalbook.com

Nucleophilic Attack: The carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic attack, particularly under mild conditions. chemicalbook.com Halogenated 1,2,4-triazoles, for example, can undergo nucleophilic substitution reactions. researchgate.net The π-deficient nature of the carbon atoms facilitates reactions with a wide range of nucleophiles, leading to the formation of various substituted triazole derivatives. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific research data published on the compound “4-(1H-1,2,4-triazol-1-yl)butanimidamide” concerning its ring-opening and rearrangement reactions, intermolecular interactions, self-assembly propensities, or detailed mechanistic investigations of its key reactions.

The requested information falls outside the scope of currently indexed and publicly available research. General information on the reactivity of 1,2,4-triazole derivatives and imidamide functional groups exists; however, detailed experimental or computational studies specifically for "this compound" are not present in the reviewed sources. Therefore, it is not possible to provide scientifically accurate content, data tables, or detailed research findings for the specified outline sections (3.2.3, 3.3, and 3.4) for this particular compound.

Computational and Theoretical Chemical Studies

Electronic Structure and Bonding Analysis (e.g., Frontier Molecular Orbitals, HOMO/LUMO energies)

The electronic structure of a molecule is fundamental to its chemical behavior. For derivatives of 1,2,4-triazole (B32235), the distribution of electrons and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its reactivity and stability.

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

In many 1,2,4-triazole derivatives, the HOMO is often localized on the triazole ring and adjacent electron-rich moieties, while the LUMO can be distributed across the triazole ring or other electron-withdrawing parts of the molecule. For 4-(1H-1,2,4-triazol-1-yl)butanimidamide, the triazole ring and the nitrogen atoms of the imidamide group would be expected to contribute significantly to the HOMO. The LUMO would likely be distributed over the triazole ring and the C=N bond of the imidamide group.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently used to determine these electronic properties for 1,2,4-triazole derivatives. researchgate.netnih.gov The calculated HOMO-LUMO gap for various triazole compounds typically falls in a range that indicates good stability. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Structurally Related 1,2,4-Triazole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Substituted 1,2,4-triazole-3-thione | B3LYP/6-311G(d,p) | -6.45 | -2.38 | 4.07 |

| 4-amino-4H-1,2,4-triazole | B3LYP/6-311++G(d,p) | -7.32 | -0.71 | 6.61 |

Note: The values in this table are for illustrative purposes based on published data for different 1,2,4-triazole derivatives and are not the specific values for this compound.

Conformational Analysis and Energy Landscapes of the Molecule

The butane (B89635) linker in this compound introduces significant conformational flexibility. Conformational analysis is crucial for understanding how the molecule might orient itself in different environments, which in turn affects its interactions with biological targets.

Theoretical methods can be used to explore the potential energy surface (PES) of the molecule by systematically rotating the single bonds in the butane chain. researchgate.net This process helps to identify the most stable conformations (local and global energy minima) and the energy barriers between them. researchgate.net Studies on other flexible molecules containing triazole rings have shown that specific folded or extended conformations can be stabilized by intramolecular interactions, such as hydrogen bonds or van der Waals forces. researchgate.netbohrium.com

For this compound, the key dihedral angles to consider would be those around the C-C bonds of the butane chain and the C-N bond connecting the chain to the triazole ring. The presence of the polar imidamide and triazole groups could lead to intramolecular hydrogen bonding, which would favor more compact, folded conformations in the gas phase or nonpolar solvents.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio)

Advanced quantum chemical calculations are the cornerstone of modern computational studies on heterocyclic compounds. Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational cost. nih.gov The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly employed for geometry optimization and property calculation of 1,2,4-triazole systems. researchgate.neteurjchem.com

These calculations can provide a wealth of information, including:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state.

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra, which can be used to characterize the molecule's vibrational modes.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). eurjchem.com For this compound, the nitrogen atoms of the triazole and imidamide groups would be expected to be regions of negative potential, while the hydrogens attached to nitrogen would be regions of positive potential.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution, hybridization, and intramolecular charge transfer interactions that contribute to the molecule's stability. eurjchem.com

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. frontiersin.org While quantum chemical calculations provide a static picture of a molecule at its energy minimum, MD simulations can model its movements and interactions in a simulated environment, such as in a solvent or bound to a protein, over time. nih.govpensoft.net

For a potentially bioactive molecule like this compound, MD simulations could be used to:

Explore its conformational landscape in an aqueous solution to see how it behaves in a physiological-like environment.

Simulate its interaction with a biological target, such as an enzyme active site. This can provide insights into the stability of the binding, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the role of water molecules in the binding process. frontiersin.orgpensoft.net

Calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the affinity of the molecule for its target. bohrium.comresearchgate.net

Studies on other 1,2,4-triazole inhibitors have successfully used MD simulations to understand their binding mechanisms and the structural stability of the resulting complexes. frontiersin.orgbohrium.com

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical calculations can predict the reactivity of a molecule. The FMO analysis and MEP maps are particularly useful for this purpose. The regions of the molecule with the highest HOMO density are likely to be the sites of electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack.

For this compound:

The nitrogen atoms of the triazole ring (specifically N4) and the imidamide group are expected to be the primary nucleophilic centers, making them susceptible to protonation or alkylation.

The MEP map would likely show these nitrogen atoms as regions of negative potential, further indicating their role as sites for electrophilic interaction.

Analysis of Solvent Effects on Electronic Structure and Stability

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects, either explicitly (by including individual solvent molecules in the simulation) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). researchgate.net

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net Studies on 1,2,4-triazole have shown that polar solvents can affect geometric parameters, atomic charge distribution, and the energies of frontier molecular orbitals. researchgate.net For this compound, a polar solvent would likely stabilize conformations where the polar triazole and imidamide groups are exposed to the solvent, potentially altering the energy landscape compared to the gas phase. The HOMO-LUMO gap may also change, which in turn affects the molecule's reactivity in solution.

In Silico Structure-Activity Relationship (SAR) Studies (theoretical aspects, not clinical outcomes)

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of molecules with their biological activity. researchgate.net These theoretical approaches are crucial in modern drug discovery for designing new compounds with improved potency and selectivity.

For a class of compounds like 1,2,4-triazole derivatives, several in silico SAR techniques could be applied:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govbohrium.com By docking a series of 1,2,4-triazole analogues into a receptor's active site, one can identify key interactions and understand how different substituents on the triazole scaffold might enhance or diminish binding affinity.

3D-QSAR (Quantitative Structure-Activity Relationship): Methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be used to build a 3D model that relates the steric and electrostatic fields of molecules to their biological activity. bohrium.comimist.ma The resulting contour maps can guide the design of new derivatives by highlighting regions where modifications are likely to improve activity. imist.ma

These theoretical SAR studies provide a rational basis for optimizing lead compounds, such as those based on the 4-(1H-1,2,4-triazol-1-yl) moiety, to achieve desired biological effects without discussing clinical outcomes. nih.govnih.gov

Derivatives, Analogs, and Structure Function Relationships

Design Principles for Structural Modifications of 4-(1H-1,2,4-triazol-1-yl)butanimidamide

The design of new derivatives of this compound is guided by established principles of medicinal chemistry, primarily aimed at optimizing its physicochemical and pharmacological properties. A central strategy is bioisosterism , where a functional group is replaced by another with similar physical and chemical characteristics to enhance a desired property, such as potency, selectivity, or metabolic stability. drughunter.comnih.govmagtech.com.cn

Another key principle is structural modification to explore the chemical space around the core scaffold. This can involve the introduction of various substituents to probe interactions with biological targets, the alteration of electronic properties, and the improvement of pharmacokinetic profiles. mdpi.com The core scaffold of this compound presents three main regions for modification: the 1,2,4-triazole (B32235) ring, the butanimidamide (B92998) chain, and the terminal imidamide group.

Molecular hybridization is a further design principle, where the core structure is combined with other known pharmacophores to create a new hybrid molecule with potentially synergistic or novel activities. nih.gov This approach can lead to compounds with improved affinity for their targets or a broader spectrum of activity.

Functionalization Strategies for the Butanimidamide Chain

The butanimidamide chain offers several avenues for functionalization to modulate the molecule's properties. A primary strategy involves the synthesis of the butanimidamide moiety from a nitrile precursor, specifically 4-(1H-1,2,4-triazol-1-yl)butanenitrile. The conversion of nitriles to imidamides is a well-established transformation in organic chemistry, often proceeding through a Pinner reaction or related methodologies. This synthetic route allows for modifications to be introduced on the butane (B89635) chain before the formation of the imidamide.

Strategies for modifying the butanimidamide chain include:

Introduction of substituents: Alkyl or aryl groups can be introduced on the carbon atoms of the butane chain. This can impact the molecule's conformation and lipophilicity.

Chain length modification: The length of the alkyl chain can be varied to understand the spatial requirements for biological activity.

Introduction of heteroatoms: Replacing a methylene (B1212753) group in the butane chain with an oxygen or nitrogen atom can alter the molecule's polarity and hydrogen bonding capacity.

While specific examples for the functionalization of the butanimidamide chain in this compound are not extensively documented, the general principles of alkyl chain modification in drug design are applicable. nih.gov

Substitution Patterns and Electronic Effects on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a key component of the molecule, and its substitution can significantly impact its electronic properties and biological activity. The triazole ring is an aromatic heterocycle with distinct electronic characteristics. researchgate.net Electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms due to their high electron density. researchgate.netnih.gov

The introduction of substituents on the carbon atoms of the triazole ring can modulate its electronic nature. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced to fine-tune the electron density of the ring system. biomedres.us

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density of the triazole ring, which can enhance its ability to participate in certain interactions, such as hydrogen bonding.

Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups decrease the electron density of the triazole ring, which can affect its pKa and its interactions with biological targets. chemistrysteps.com

Computational studies on substituted 1,2,4-triazoles have shown that the nature and position of the substituent can significantly influence the molecule's geometric and electronic properties, such as bond lengths, bond angles, and charge distribution. researchgate.netcore.ac.uk The melting points of 1-alkyl-4-aryl-1,2,4-triazolium salts have been shown to correlate with the inductive effects of the substituents. nih.gov

Isosteric and Bioisosteric Replacements (theoretical considerations for molecular design)

Isosteric and bioisosteric replacements are fundamental strategies in drug design to optimize lead compounds. drugdesign.org For this compound, these replacements can be considered for both the 1,2,4-triazole ring and the butanimidamide moiety.

1,2,4-Triazole Ring Replacements:

The 1,2,4-triazole ring itself can act as a bioisostere for other functional groups, such as amides and esters. nih.gov Conversely, other five-membered heterocycles can be considered as bioisosteric replacements for the 1,2,4-triazole ring to explore the impact on biological activity and physicochemical properties. Potential replacements include:

1,2,3-triazole

Oxadiazole nih.gov

Thiadiazole

Imidazole nih.gov

Pyrazole nih.gov

Butanimidamide Moiety Replacements:

The imidamide group is a key functional group that can be replaced with various bioisosteres to modulate properties such as basicity, hydrogen bonding capacity, and metabolic stability. Theoretical considerations for bioisosteric replacements of the imidamide group include:

Amide: A common bioisostere for the imidamide, offering different hydrogen bonding patterns and metabolic stability. nih.govmagtech.com.cn

Sulfonamide: Can mimic the tetrahedral geometry of the transition state of amide hydrolysis and offers increased metabolic stability. nih.gov

Urea/Thiourea (B124793): These groups can also act as hydrogen bond donors and acceptors.

Guanidine (B92328): A strongly basic group that can form multiple hydrogen bonds.

The choice of a suitable bioisostere depends on the specific therapeutic target and the desired property improvements. drughunter.comu-tokyo.ac.jp

Synthesis and Investigation of Hybrid Molecules Incorporating the Core Structure

The synthesis of hybrid molecules that incorporate the 4-(1H-1,2,4-triazol-1-yl)butane scaffold is a promising strategy for developing new therapeutic agents. This approach involves linking the core structure to other pharmacologically active moieties to create a single molecule with potentially enhanced or dual activity.

Several studies have reported the synthesis of hybrid molecules containing a 1,2,4-triazole ring. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their anticancer activity. researchgate.net In another study, novel 1,2,4-triazole derivatives containing amino acid fragments were synthesized. nih.gov

While specific examples of hybrid molecules derived directly from this compound are not prevalent in the literature, the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives provides a relevant synthetic framework. mdpi.com This methodology could be adapted to link various functional groups or pharmacophores to the core structure through the butanimidamide moiety.

The general synthetic approach for creating such hybrids would involve:

Synthesis of the 4-(1H-1,2,4-triazol-1-yl)butanenitrile precursor.

Conversion of the nitrile to the butanimidamide.

Coupling of the butanimidamide with another molecule containing a suitable reactive group.

The investigation of these hybrid molecules would involve comprehensive spectroscopic characterization (NMR, MS, IR) and evaluation of their biological activities.

Analysis of Structure-Reactivity and Structure-Electronic Property Relationships

The relationship between the structure of this compound derivatives and their reactivity and electronic properties is crucial for understanding their behavior and for the rational design of new analogs.

Structure-Reactivity Relationships:

The reactivity of the molecule is largely determined by the functional groups present. The 1,2,4-triazole ring can undergo electrophilic substitution on the nitrogen atoms. researchgate.netnih.gov The imidamide group is basic and can be protonated. It can also undergo hydrolysis under certain conditions. Modifications to the structure can influence the reactivity of these groups. For example, the introduction of electron-withdrawing groups on the triazole ring can decrease its basicity and affect its reactivity.

Structure-Electronic Property Relationships:

The electronic properties of the molecule, such as its dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), are influenced by its structure. These properties can be studied using computational methods like Density Functional Theory (DFT). researchgate.netcore.ac.uk

For example, the electronic properties of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have been investigated using a combination of experimental and DFT approaches. nih.gov Such studies provide insights into how different substituents affect the electronic distribution within the molecule, which in turn can be correlated with its reactivity and biological activity. drugdesign.orgmdpi.com

The analysis of structure-activity relationships (SAR) is a key aspect of this analysis. By synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity, it is possible to identify the structural features that are important for a particular biological effect. researchgate.netnih.gov

Data Tables

Table 1: Theoretical Bioisosteric Replacements for the 1,2,4-Triazole Ring of this compound

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| 1,2,4-Triazole | 1,2,3-Triazole | Similar five-membered aromatic heterocycle with a different arrangement of nitrogen atoms, potentially altering hydrogen bonding patterns and electronic distribution. |

| 1,2,4-Triazole | Oxadiazole | Can mimic the planarity and dipole moment of the triazole ring while offering different electronic and hydrogen bonding characteristics. nih.gov |

| 1,2,4-Triazole | Thiadiazole | Introduction of a sulfur atom can modify lipophilicity and metabolic stability. |

| 1,2,4-Triazole | Imidazole | A common heterocyclic ring in bioactive molecules, offering different pKa and hydrogen bonding properties. nih.gov |

| 1,2,4-Triazole | Pyrazole | Another isomeric diazole that can alter the orientation of hydrogen bond donors and acceptors. nih.gov |

Table 2: Theoretical Bioisosteric Replacements for the Imidamide Group of this compound

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Imidamide | Amide | A classic bioisostere that can alter basicity, metabolic stability, and hydrogen bonding capabilities. nih.govmagtech.com.cn |

| Imidamide | Sulfonamide | Offers a different geometry and is generally more resistant to metabolic cleavage. nih.gov |

| Imidamide | Urea/Thiourea | Can act as both hydrogen bond donors and acceptors, potentially forming different interactions with biological targets. |

| Imidamide | Guanidine | A strongly basic group that can form multiple hydrogen bonds and ionic interactions. |

| Imidamide | N-acylguanidine | Combines features of both amide and guanidine groups, offering a different electronic and steric profile. |

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR methods)

No published ¹H, ¹³C, or 2D NMR data for 4-(1H-1,2,4-triazol-1-yl)butanimidamide could be found. The structural elucidation of this compound would typically involve identifying signals corresponding to the triazole ring protons, the protons of the butyl chain, and the exchangeable protons of the imidamide group in ¹H NMR. The ¹³C NMR would confirm the number of unique carbon environments. 2D NMR techniques like COSY and HSQC would be essential to confirm connectivity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Specific MS or HRMS data, which would confirm the molecular weight and provide insight into the fragmentation pathways of this compound, are not available in the reviewed literature. HRMS would be crucial for confirming the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Experimental IR and Raman spectra for this compound have not been reported. These techniques would be used to identify characteristic vibrational frequencies for the N-H, C=N, and C-N bonds of the imidamide group, as well as vibrations associated with the triazole ring and the alkyl chain.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

There is no record of a crystal structure determination for this compound. This technique would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, including any intermolecular interactions like hydrogen bonding.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogs

As this compound is an achiral molecule, chiroptical spectroscopy is not applicable. Should chiral analogs be synthesized, this technique would be vital for characterizing their stereochemistry.

UV-Visible Spectroscopy for Electronic Transitions

No UV-Visible absorption data for this compound has been published. This analysis would reveal information about the electronic transitions within the molecule, likely associated with the π-system of the 1,2,4-triazole (B32235) ring.

Further empirical research is required to generate the specific data necessary to fully characterize this compound.

Exploration of Functional Roles and Non Clinical Applications

Utility as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

The 1,2,4-triazole (B32235) ring system is a foundational component in the synthesis of complex organic molecules. frontiersin.orgnih.gov Compounds like 4-(1H-1,2,4-triazol-1-yl)butanimidamide serve as valuable synthetic intermediates, or "building blocks," providing a pre-formed heterocyclic core that can be further elaborated. cymitquimica.com The synthesis of novel compounds often involves using a starting material containing a triazole ring and modifying its substituents to create a library of new molecules. For instance, research has shown that intermediates such as 4-(1H-1,2,4-triazol-1-yl)aniline can be readily reacted with various acyl chlorides to produce a diverse series of amide derivatives. nih.gov This modular approach allows chemists to systematically alter the final compound's structure to fine-tune its properties for specific applications, from drug discovery to materials science. lifechemicals.comchemmethod.com

Potential in Materials Science and Polymer Chemistry

The unique chemical properties of the 1,2,4-triazole ring make it a promising component in the development of advanced materials. nih.govresearchgate.net Triazole derivatives are utilized in the creation of functional polymers and materials with specific optical or electronic properties. lifechemicals.com The triazole nucleus possesses a significant dipole moment, hydrogen bonding capability, and thermal stability, which are desirable characteristics for polymer backbones and functional materials. nih.gov These properties contribute to the development of corrosion inhibitors, ionic liquids, and organic polymers for applications like light-emitting devices. lifechemicals.com The incorporation of triazole units, such as the one found in this compound, into polymer chains can enhance their structural integrity and introduce specific functionalities.

Applications in Catalysis and Ligand Design for Metal Complexes

The nitrogen atoms within the 1,2,4-triazole ring are effective coordination sites for metal ions, making triazole-containing compounds excellent ligands in coordination chemistry. ekb.egnih.govripublication.com These ligands can form stable complexes with a variety of transition metals, leading to the creation of polynuclear complexes and coordination polymers with interesting magnetic, photochemical, or catalytic properties. lifechemicals.comripublication.commdpi.com

The N1 and N2 atoms of the triazole ring can act as a bridge between two metal centers, facilitating the construction of extended one-, two-, or three-dimensional networks. mdpi.com The specific nature of the substituents on the triazole ring influences the final structure and magnetic properties of these metal complexes. mdpi.com Research on early transition metals has demonstrated that 1,2,4-triazolato ligands can coordinate to metal centers in different fashions (η¹ and η²), influencing the geometry and stability of the resulting complex. acs.org This versatility makes compounds like this compound potential candidates for designing novel catalysts or functional materials based on metal-organic frameworks.

Agrochemical Research: Fungicidal and Herbicidal Activities (non-clinical, in vitro or plant studies)

The 1,2,4-triazole scaffold is a cornerstone of modern agrochemical research, with numerous derivatives commercialized as fungicides and herbicides. hxtb.orgrjptonline.orgmdpi.com These compounds are valued for their high efficacy, broad spectrum of activity, and low application dosage. nih.gov

Fungicidal Activity: Triazole fungicides are widely used to protect crops from a variety of plant diseases caused by pathogenic fungi. nih.gov They exhibit potent inhibitory effects against a range of phytopathogens. nih.govmdpi.com In vitro studies have demonstrated the efficacy of various 1,2,4-triazole derivatives against economically important fungal species.

Table 1: In Vitro Fungicidal Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Target Fungus/Oomycete | Activity (EC₅₀ in mg/L or µg/mL) |

|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Phytophthora infestans | 0.46 |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Rhizoctonia solani | 0.27 |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 |

| A 1,2,4-triazole derivative (Compound 5j) | Phytophthora capsici | 17.362 |

| A 1,2,4-triazole derivative (Compound 8k) | Physalospora piricola | 10.126 |

*EC₅₀ (half maximal effective concentration) values indicate the concentration of a compound required to inhibit 50% of fungal growth. Data sourced from multiple studies. nih.govnih.govmdpi.com

Herbicidal Activity: In addition to their fungicidal properties, 1,2,4-triazole derivatives have been developed as effective herbicides. researchgate.nettandfonline.com They can inhibit the growth of various weeds that compete with crops for resources. For example, novel triazole compounds have shown significant inhibitory activity against weeds like cucumber (Cucumis sativus) and barnyard grass (Echinochloa crusgalli) in non-clinical studies. tandfonline.comnih.gov

Mechanistic Studies of Biological Target Interactions (e.g., fungal enzyme inhibition, such as 14α-demethylase)

The primary mechanism of action for most triazole fungicides is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase, also known as CYP51 or ERG11. nih.govnih.govmdpi.com This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity. mdpi.comnih.gov

The inhibitory action occurs when the N4 nitrogen atom of the triazole ring coordinates to the heme iron atom located in the active site of the CYP51 enzyme. mdpi.combangor.ac.uk This binding event prevents the enzyme from catalyzing the demethylation of lanosterol, its natural substrate. nih.gov The disruption of ergosterol production and the simultaneous accumulation of toxic sterol precursors lead to impaired membrane function, ultimately inhibiting fungal growth. mdpi.com Molecular docking and dynamics simulations have shown that hydrophobic interactions between the inhibitor molecule and amino acid residues in the enzyme's binding cavity are also crucial for a strong and stable binding affinity. nih.gov

Investigations of Activity Against Non-Mammalian Biological Systems (e.g., plant pathogens, insect targets)

Beyond their well-established role against plant pathogens, research has explored the activity of 1,2,4-triazole derivatives against other non-mammalian targets, including insects. rjptonline.orgoup.com By modifying the core triazole structure, scientists have developed compounds with significant insecticidal properties. nih.govresearchgate.netumich.edu These compounds have been evaluated against various agricultural pests.

Table 2: Insecticidal Activity of Representative 1,2,4-Triazole Derivatives

| Compound Series | Target Insect | Activity Highlight |

|---|---|---|

| Trifluoroacetyl-containing 1,2,4-triazoles | Nilaparvata lugens (Brown planthopper) | Up to 95.5% mortality at 100 mg/L |

| Trifluoroacetyl-containing 1,2,4-triazoles | Aphis craccivora (Cowpea aphid) | Activity demonstrated |

| Amidine-containing 1,2,4-triazoles | Aphis gossypii (Cotton aphid) | Good activity at 500 µg/mL |

| Amidine-containing 1,2,4-triazoles | Plutella xylostella (Diamondback moth) | Activity demonstrated |

| 3(2H)-Pyridazinone-containing 1,2,4-triazoles | Aphis rumicis (Black bean aphid) | Activity demonstrated |

*Data sourced from multiple non-clinical studies evaluating novel triazole derivatives. nih.govresearchgate.netumich.edu

Enzyme-Substrate and Protein-Ligand Interaction Studies (purely in vitro and mechanistic)

The ability of the 1,2,4-triazole scaffold to interact with biological receptors has led to its investigation as an inhibitor for a wide range of enzymes beyond CYP51. nih.govresearchgate.net These in vitro mechanistic studies are crucial for understanding the potential applications of triazole derivatives and for designing new, highly selective inhibitors.

For example, different series of 1,2,4-triazole derivatives have been synthesized and evaluated for their ability to inhibit enzymes relevant to various biological pathways. ktu.edu.tracs.org These studies provide insights into the structure-activity relationships, revealing how specific substitutions on the triazole ring can enhance binding affinity and inhibitory potency against a given enzyme target. nih.gov

Table 3: In Vitro Enzyme Inhibition by Various 1,2,4-Triazole Derivatives

| Compound Class | Target Enzyme | Context of Study |

|---|---|---|

| Fluorine-containing 1,2,4-triazole-5-ones | α-Amylase & α-Glucosidase | Potential anti-diabetic agents |

| Azinane-bearing 1,2,4-triazoles | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Potential agents for Alzheimer's disease |

| Azinane-bearing 1,2,4-triazoles | Urease & Lipoxygenase (LOX) | Drug discovery for various linked diseases |

| Bis-1,2,4-triazoles | Thymidine Phosphorylase (TP) | Potential anti-tumor agents |

*This table summarizes findings from several in vitro studies on the enzyme inhibitory potential of diverse 1,2,4-triazole derivatives. ktu.edu.tracs.orgnih.govdovepress.com

Molecular Recognition and Binding Dynamics

The 1,2,4-triazole ring is an important pharmacophore known for its ability to engage in various non-covalent interactions, which are fundamental to molecular recognition. nih.govpensoft.net This heterocyclic ring contains three nitrogen atoms, which can act as hydrogen bond acceptors, and the N-H group can serve as a hydrogen bond donor. These characteristics allow 1,2,4-triazole derivatives to bind with a variety of biological targets, including enzymes and receptors. pensoft.net The aromatic nature of the triazole ring also allows for π-π stacking interactions with aromatic residues in proteins. nih.gov

The butanimidamide (B92998) group, with its C=N double bond and amine group, is also capable of forming strong hydrogen bonds and electrostatic interactions. The imidamide functional group can act as both a hydrogen bond donor and acceptor, contributing to the specific recognition of and tight binding to target molecules.

The combination of the triazole and imidamide functionalities within the same molecule, connected by a flexible butyl chain, allows for multiple points of interaction. The flexibility of the alkyl chain enables the molecule to adopt various conformations, which can be crucial for fitting into specific binding pockets of proteins. Molecular dynamics simulations of similar 1,2,4-triazole derivatives have shown that these compounds can form stable complexes with their targets, with the triazole ring often playing a key role in anchoring the molecule within the binding site. pensoft.net

Rational Design Principles for Modulators or Probes

The structural features of this compound make it a promising scaffold for the rational design of molecular modulators and probes. The 1,2,4-triazole moiety is a common structural component in many clinically used drugs, highlighting its importance in drug design. nih.gov

Key Principles for Rational Design:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the triazole ring or the alkyl chain, it is possible to explore the structure-activity relationships and optimize the binding affinity and selectivity for a specific target.

Bioisosteric Replacement: The triazole ring can be used as a bioisostere for other functional groups to improve pharmacokinetic properties or binding interactions.

Scaffold for Combinatorial Chemistry: The core structure can be used as a starting point for the synthesis of a library of related compounds, which can then be screened for activity against various targets.

Introduction of Reporter Groups: For the design of molecular probes, fluorescent dyes or other reporter molecules can be attached to the scaffold to allow for the visualization and tracking of the molecule's interactions with its target.

Recent research on 1,2,4-triazole derivatives has focused on their potential as anticancer agents, with design strategies focusing on inhibiting key enzymes involved in cancer progression. nih.govresearchgate.net For example, modifications to the triazole core have been shown to impact their efficacy and selectivity. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,2,4-triazole ring is a valuable building block in the construction of supramolecular assemblies due to its ability to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking. nih.gov

The nitrogen atoms of the triazole ring can coordinate with various metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

In the context of host-guest chemistry, molecules containing triazole moieties can act as guests that bind within the cavity of a larger host molecule. Conversely, triazole units can be incorporated into the structure of a host molecule to enhance its binding affinity and selectivity for specific guests. For instance, triazole-functionalized acyclic cucurbit[n]uril-type receptors have been synthesized and shown to exhibit strong binding towards various guest molecules in aqueous solution. nih.gov The electron-deficient nature of the triazole ring can contribute to favorable interactions with electron-rich guests. nih.gov

The butanimidamide portion of this compound can also participate in host-guest interactions through hydrogen bonding. The combination of the triazole and imidamide groups, linked by a flexible chain, could allow for the design of molecules that can selectively bind to specific guest molecules through a combination of different non-covalent interactions.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds, including 1,2,4-triazoles, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.

Flow Chemistry: Continuous-flow processing can accelerate chemical reactions and allow for safer handling of potentially hazardous reagents and intermediates. For the synthesis of triazole derivatives, flow chemistry has been successfully employed for 1,3-dipolar cycloaddition reactions, often using heterogeneous copper(I) catalysts. This methodology could be adapted for the synthesis of 4-(1H-1,2,4-triazol-1-yl)butanimidamide, potentially leading to gram-scale production in a safe and efficient manner. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could optimize the formation of the triazole ring and the subsequent introduction of the butanimidamide (B92998) side chain.

Automated Synthesis Platforms: The development of automated synthesizers, which utilize pre-filled reagent cartridges, presents an opportunity for the rapid and efficient production of analogs of this compound. These platforms can perform a wide range of chemical transformations, including N-heterocycle formation, and can generate, isolate, and purify products with minimal human intervention. Such systems could be programmed to create a library of derivatives by varying the substituents on the triazole ring or modifying the length and functionality of the alkyl chain, thereby accelerating the drug discovery process.

Development of Novel Functionalization and Derivatization Strategies

To explore the full therapeutic potential of this compound, the development of novel functionalization and derivatization strategies is crucial. These strategies can be aimed at modifying both the 1,2,4-triazole (B32235) core and the butanimidamide side chain to enhance biological activity, improve pharmacokinetic properties, and probe structure-activity relationships (SAR).

Triazole Ring Functionalization: The 1,2,4-triazole ring is amenable to a variety of chemical modifications. Strategies such as N-acylation, the introduction of thiourea (B124793) moieties, and S-alkylation of triazole-thiol precursors can be employed to generate a diverse range of derivatives. Furthermore, regioselective functionalization can be achieved through directed metalation, allowing for the introduction of substituents at specific positions on the triazole ring. Multi-component reactions and cyclization of intermediates like amidrazones offer efficient routes to novel triazole scaffolds that can be incorporated into the core structure.

Butanimidamide Side Chain Derivatization: The imidamide functional group also presents opportunities for derivatization. Modifications could include N-alkylation or N-arylation of the imidamide nitrogens, or conversion of the imidamide to other nitrogen-containing heterocycles. Exploring the chemistry of the four-carbon linker could also yield novel analogs with altered flexibility and binding properties.

Computational Design and De Novo Synthesis of New Analogs

The integration of computational chemistry with synthetic organic chemistry provides a powerful paradigm for the rational design and de novo synthesis of new analogs of this compound with potentially enhanced biological activities.

Computational Design: In silico techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to understand the structural requirements for a desired biological activity. nih.govacs.org These models can generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.govacs.org Molecular docking studies can then be used to predict the binding modes and affinities of designed analogs within the active site of a specific biological target. nih.govfrontiersin.org This computational pre-screening allows for the prioritization of synthetic targets with the highest probability of success.

De Novo Synthesis: The insights gained from computational studies can guide the de novo synthesis of novel analogs. Various synthetic strategies for the construction of the 1,2,4-triazole ring are available, including the annulation of nitriles with hydrazines and multi-component reactions. nih.gov The synthesis of the butanimidamide side chain can be approached through established methods for the preparation of amidines. By combining these synthetic approaches with the structural blueprints provided by computational design, novel analogs with tailored properties can be efficiently prepared.

Exploration of New Biological Targets and Pathways (pre-clinical, non-human, mechanistic)

The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netchemmethod.com Preclinical research has identified numerous biological targets and pathways that are modulated by 1,2,4-triazole-containing compounds.

Anticancer Activity: In the context of oncology, 1,2,4-triazole derivatives have been shown to target various components of cancer cell signaling pathways. For instance, some derivatives have been found to act as antagonists of the cannabinoid receptor 1 (CB1) and to induce cell cycle arrest in pancreatic and prostate cancer cell lines. nih.gov Other studies have identified 1,2,4-triazoles as inhibitors of key enzymes in cancer progression, such as focal adhesion kinase (FAK), which plays a crucial role in cell survival, migration, and proliferation. cu.edu.eg Inhibition of FAK by these compounds can lead to the downregulation of pro-survival pathways, including the PI3K/Akt and JNK/STAT3 signaling cascades, ultimately inducing apoptosis and cell cycle arrest. cu.edu.eg

Anti-inflammatory Activity: The anti-inflammatory potential of 1,2,4-triazoles has been linked to the inhibition of enzymes involved in the biosynthesis of pro-inflammatory mediators. One such target is the 5-lipoxygenase-activating protein (FLAP), which is essential for the production of leukotrienes. acs.orgnih.gov Novel 1,2,4-triazole derivatives have been identified as potent and selective FLAP antagonists, capable of suppressing the formation of leukotriene B4 in human innate immune cells. acs.orgnih.gov

Other Potential Targets: The broad biological activity profile of 1,2,4-triazoles suggests that derivatives of this compound could interact with a range of other biological targets. These may include enzymes, receptors, and ion channels involved in various pathological processes. The imidamide moiety, as seen in related amidine-containing molecules, could also contribute to the biological activity, for example, by acting as an inhibitor of nitric oxide synthase (NOS). nih.govnih.gov Mechanistic studies in preclinical models will be essential to elucidate the specific targets and pathways modulated by this novel compound and its analogs.

Advancements in Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and biological interactions of this compound can be achieved through the application of advanced spectroscopic techniques. These methods can provide real-time insights into reaction kinetics, the formation of intermediates, and the nature of binding events.

Future research could leverage techniques such as:

Process Analytical Technology (PAT): In-line spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can be integrated into synthetic processes, including flow chemistry setups, to monitor reaction progress in real-time. This allows for precise control over reaction conditions and optimization of synthetic yields.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), are invaluable for the structural elucidation of novel analogs. Furthermore, techniques like saturation transfer difference (STD) NMR can be used to study the binding of this compound to its biological targets, providing information on the specific parts of the molecule involved in the interaction.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of synthesized compounds. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to monitor reaction progress and identify byproducts.

Implementation of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. These powerful computational tools can be applied to the design of novel analogs of this compound with improved properties.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. These models can then be used to:

Predict Biological Activity: Screen virtual libraries of compounds to identify those with a high probability of being active against a specific biological target.

Optimize Pharmacokinetic Properties: Predict absorption, distribution, metabolism, and excretion (ADME) properties of designed analogs, allowing for the early identification of compounds with favorable drug-like characteristics.

De Novo Design: Generate entirely new chemical structures with desired properties, potentially leading to the discovery of novel scaffolds with improved efficacy and safety profiles.

By integrating AI and ML into the design-synthesis-test-analyze cycle, the discovery of potent and selective analogs of this compound can be significantly accelerated.

Sustainable and Environmentally Benign Synthetic and Application Methodologies

The principles of green chemistry are becoming increasingly important in both academic and industrial research. Future efforts in the synthesis and application of this compound and its derivatives should focus on developing sustainable and environmentally benign methodologies.

This can be achieved through several approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to reduce waste and improve reaction efficiency. The use of reusable catalysts is particularly desirable.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of waste.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption.

By adopting these green chemistry principles, the environmental impact of the synthesis and application of this compound can be minimized, contributing to a more sustainable future for chemical research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-1,2,4-triazol-1-yl)butanimidamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization reactions using amidines and hydrazines under controlled conditions. For example, refluxing 4-amino-triazole derivatives with substituted aldehydes in ethanol, catalyzed by glacial acetic acid, yields the target compound . Temperature control (e.g., 60–80°C) and solvent choice (ethanol or water) are critical to minimize byproducts like hydroxylated derivatives or alkyl-substituted triazoles . Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .